

Synthesis of cis-4-Octenedioic Acid: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: Oct-4-enedioic acid

CAS No.: 14277-16-8

Cat. No.: B083599

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For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of cis-4-octenedioic acid, a valuable dicarboxylic acid intermediate. The primary synthetic route detailed is the ozonolysis of cis-cyclooctene, a robust and high-yielding method. This application note offers a step-by-step protocol, including reaction setup, oxidative workup, purification, and detailed characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

cis-4-Octenedioic acid is a C8 unsaturated dicarboxylic acid characterized by a cis-configured double bond between the fourth and fifth carbon atoms.^[1] Its bifunctional nature, with carboxylic acid groups at each terminus, makes it a versatile building block in organic synthesis. It finds applications in the preparation of polymers, lubricants, and as a precursor for various specialty chemicals.^[1] The synthesis of cis-4-octenedioic acid is of significant interest to researchers in materials science and drug development. This guide presents a reliable and thoroughly-documented protocol for its preparation.

Reaction Principle: Ozonolysis

The cornerstone of this synthetic protocol is the ozonolysis of an alkene. Ozonolysis is a powerful organic reaction where ozone (O_3) cleaves carbon-carbon double or triple bonds.^[2] The reaction proceeds through the formation of an unstable primary ozonide (molozone), which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. For the synthesis of carboxylic acids, an oxidative workup is employed.^{[3][4]} In this protocol, hydrogen peroxide (H_2O_2) serves as the oxidant, converting the initially formed aldehydes into carboxylic acids.^{[3][4]}

The choice of cis-cyclooctene as the starting material directly leads to the desired cis configuration in the final product, as the ozonolysis reaction does not affect the stereochemistry of the remaining carbon-carbon single bonds in the chain.

Experimental Protocol

Materials and Equipment

Reagents	Grade	Supplier
cis-Cyclooctene	>95%	Sigma-Aldrich
Dichloromethane (CH ₂ Cl ₂)	Anhydrous	Fisher Scientific
Methanol (CH ₃ OH)	Reagent	VWR
Ozone (O ₃)	Generated in situ	
Hydrogen Peroxide (H ₂ O ₂)	30% solution in water	J.T. Baker
Sodium Bicarbonate (NaHCO ₃)	Saturated solution	EMD Millipore
Sodium Sulfate (Na ₂ SO ₄)	Anhydrous	Acros Organics
Diethyl Ether	Reagent	Macron

Equipment

Round-bottom flask with a gas inlet tube

Ozone generator

Dry ice/acetone bath

Magnetic stirrer and stir bar

Separatory funnel

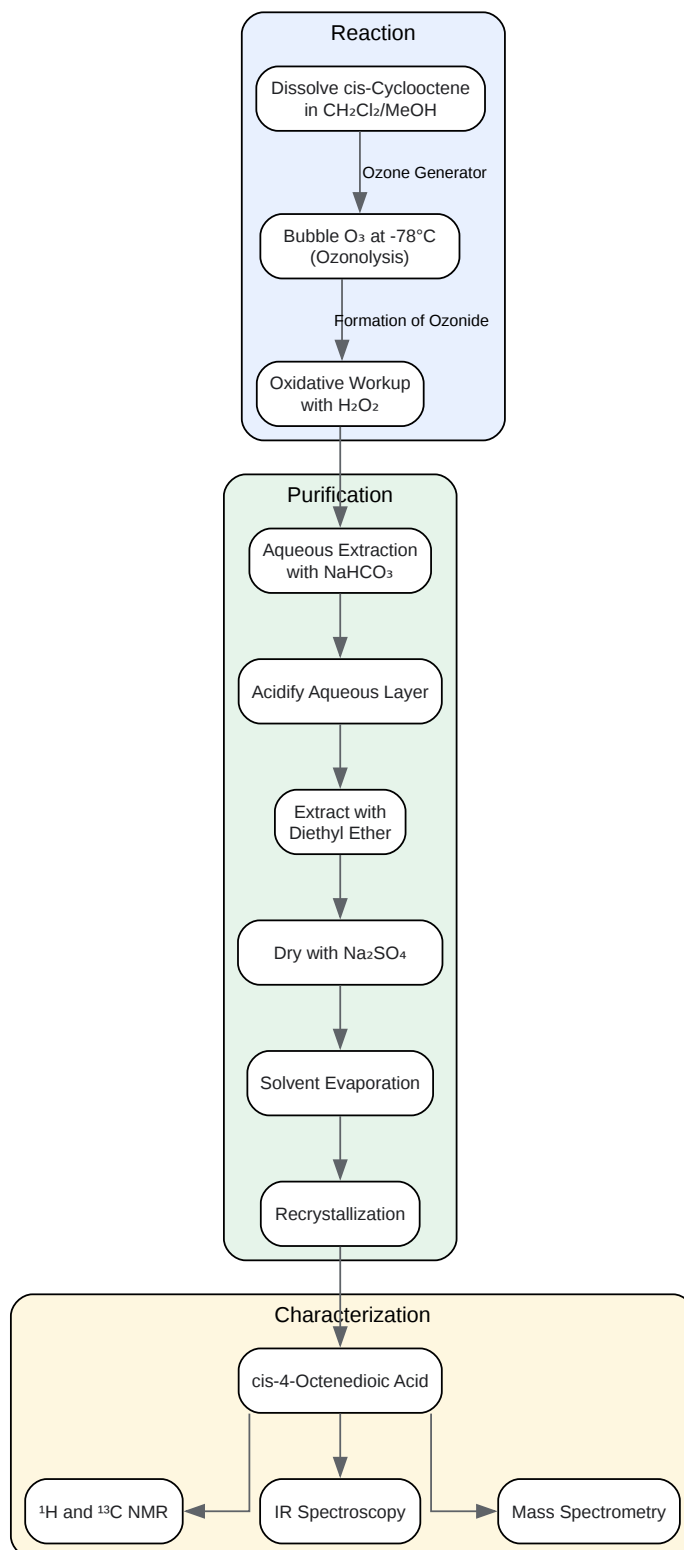
Rotary evaporator

Glassware for extraction and filtration

NMR spectrometer, IR spectrometer, Mass spectrometer

Reaction Workflow Diagram

Synthesis of cis-4-Octenedioic Acid Workflow



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Sources

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